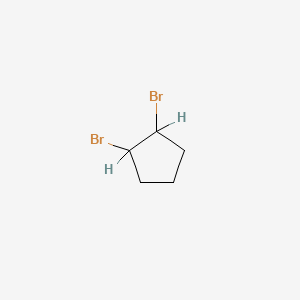
1,2-Dibromocyclopentane
概要
説明
1,2-Dibromocyclopentane, also known as Cyclopentane, 1,2-dibromo-, is a chemical compound with the formula C5H8Br2 . It has a molecular weight of 227.925 . The IUPAC Standard InChI is InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromocyclopentane can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the atoms and bonds within the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Dibromocyclopentane are not detailed in the available sources, it’s known that obtaining spin-spin coupling constants (SSCCs) from strongly coupled systems like cyclopentanes remains a non-trivial problem . This hinders its experimental study even for systems as simple as cyclopentanes .Physical And Chemical Properties Analysis
1,2-Dibromocyclopentane has a molecular weight of 227.925 . The enthalpy of vaporization is 47.815 kJ/mol at a temperature of 300K .科学的研究の応用
Synthesis of Cyclic Vinylic Bromides
1,2-Dibromocyclopentane is effectively used in the preparation of cyclic vinylic bromides. It undergoes smooth dehydrobromination with morpholine and dimethyl sulfoxide, yielding corresponding 1-bromocycloalkenes. This process is significant in organic synthesis for creating versatile intermediate compounds (Bandodakar & Nagendrappa, 1990).
Conformational Analysis Using NMR Spectroscopy
Trans-1,2-dibromocyclopentane has been studied extensively for its conformational analysis using NMR spectroscopy. The high precision spin-spin coupling constants derived from its 1H-NMR spectra aid in understanding the molecule's conformation and behavior in various solvents (Zubkov & Chertkov, 2003).
Development of VALISA for NMR Spectra Analysis
The VALISA program, designed for total lineshape analysis of NMR spectra, was evaluated using trans-1,2-dibromocyclopentane. This tool has significantly improved the efficiency and accuracy of conformational analysis in NMR spectroscopy (Zubkov, Golotvin & Chertkov, 2002).
Kinetics of Thermal Racemization
The thermal racemization of trans-1,2-dibromocyclopentane and similar compounds has been studied to determine the first-order rate constants and activation parameters. This research contributes to a deeper understanding of the chemical behavior and reaction mechanisms of these compounds (Bellucci et al., 1974).
Dipole Moments and NMR Spectra
Investigations into the dipole moments and NMR spectra of trans-1,2-dibromocyclopentane offer insights into its molecular conformation. This information is crucial for predicting the behavior of the molecule in different environments (Altona, Buys & Havinga, 2010).
Cyclocarbopalladation in Organic Synthesis
1,2-Dibromocyclopentane derivatives play a role in cyclocarbopalladation reactions, which are key in synthesizing complex organic compounds. These reactions exhibit high selectivity and efficiency, crucial for the development of new pharmaceuticals and materials (Salem et al., 2003).
Safety and Hazards
When handling 1,2-Dibromocyclopentane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
作用機序
Target of Action
1,2-Dibromocyclopentane is a di-substituted cycloalkane . Its primary targets are the carbon atoms on the cyclopentane ring where the bromine atoms are attached. The bromine atoms can be on the same face (cis) or on opposite faces (trans) of the cyclopentane ring .
Mode of Action
The mode of action of 1,2-Dibromocyclopentane is primarily through its ability to exist as two different stereoisomers: cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane . These isomers have the same molecular formula and atom connectivity, but they differ in the relative spatial orientation of the two bromine atoms on the cyclopentane ring . In cis-1,2-dibromocyclopentane, both bromine atoms are on the same “face” of the cyclopentane ring, while in trans-1,2-dibromocyclopentane, the two bromines are on opposite faces of the ring .
Pharmacokinetics
Its molecular weight is 227925 , which could influence its bioavailability and pharmacokinetic properties.
特性
IUPAC Name |
1,2-dibromocyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGLSZQABMYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907350 | |
| Record name | 1,2-Dibromocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromocyclopentane | |
CAS RN |
29974-65-0, 10230-26-9, 33547-17-0 | |
| Record name | 1,2-Dibromocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29974-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, 1,2-dibromo-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029974650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, 1,2-dibromo-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033547170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentane, 1,2-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the conformational behavior of 1,2-dibromocyclopentane in solution?
A: 1H-NMR spectroscopy reveals that trans-1,2-dibromocyclopentane exhibits pseudorotation in solution. [] This means the molecule constantly interconverts between different conformations, with varying degrees of puckering in the cyclopentane ring. The energy barrier for this pseudorotation can be influenced by the solvent. For example, studies using the total lineshape fitting algorithm VALISA show distinct pseudorotation potentials for this compound in deuterated chloroform (CDCl3), carbon tetrachloride (CCl4), and deuterated acetonitrile (CD3CN). []
Q2: How can 1,2-dibromocyclopentane be used to synthesize other cyclic compounds?
A: 1,2-Dibromocyclopentane is a valuable precursor for synthesizing various cyclic compounds. For instance, it can be efficiently dehydrobrominated to yield 1-bromocyclopentene using morpholine and dimethyl sulfoxide in benzene or ethanol. [] This reaction highlights the compound's utility in forming alkenes from dibromoalkanes. Furthermore, 1,2-dibromocyclopentane played a crucial role in synthesizing cyclopentadiene-4-C14, a radiolabeled compound used to investigate the structure of the cyclopentadienyl anion. []
Q3: How does the ring size of cyclic dibromides affect their thermal racemization?
A: Studies on the kinetics of thermal racemization for a series of trans-1,2-dibromocycloalkanes (including cyclopentane, cyclohexane, cycloheptane, and cyclooctane) revealed a correlation between ring size and activation energy for racemization. [] While all investigated dibromides displayed similar activation energies (ranging from 29.2 to 33.2 kcal mol–1), suggesting a common racemization mechanism, slight variations were observed. This finding implies that the conformational flexibility influenced by ring size subtly impacts the energy barrier for racemization. []
Q4: What are the stereochemical considerations in 1,2-disubstituted cycloalkanes like 1,2-dibromocyclopentane?
A: Unlike alkenes, disubstituted cycloalkanes like 1,2-dibromocyclopentane exhibit stereoisomerism due to the restricted rotation around the ring bonds. [] This results in distinct cis and trans isomers depending on the relative spatial orientation of the substituents (bromine atoms in this case) above or below the ring plane. This three-dimensional arrangement is crucial in understanding the compound's reactivity and conformational behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



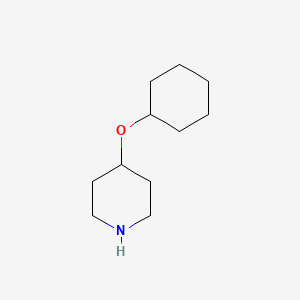
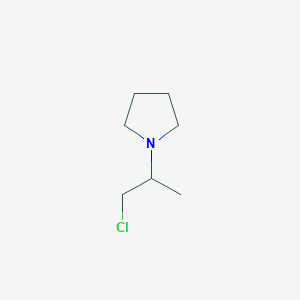
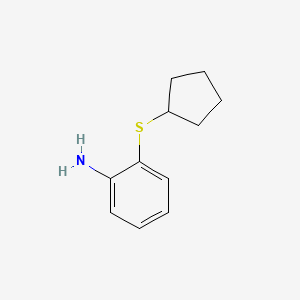


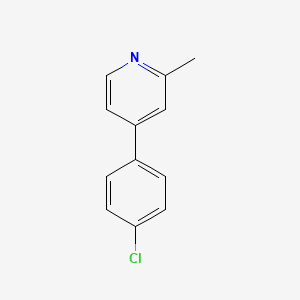
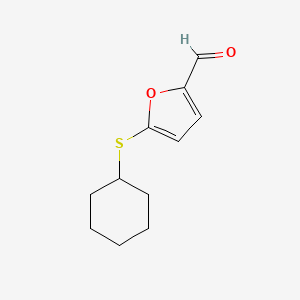

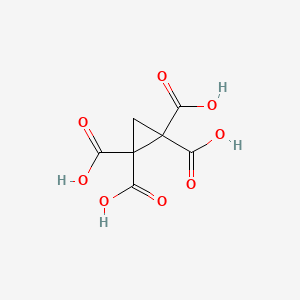
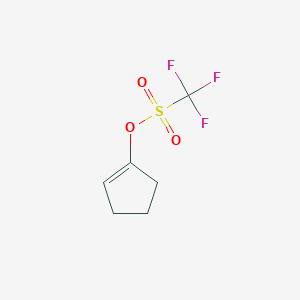


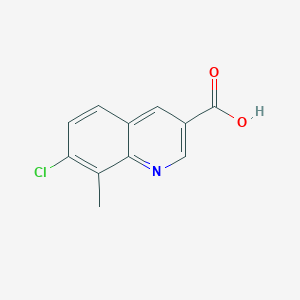
![4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3024978.png)